3-[(E)-tert-Butyldiazenyl]heptan-3-ol
Description
3-[(E)-tert-Butyldiazenyl]heptan-3-ol is a synthetic azo-alcohol compound characterized by a heptanol backbone substituted with a tert-butyldiazenyl group at the 3-position. The (E)-stereochemistry of the diazenyl moiety distinguishes it from its (Z)-isomer, influencing its reactivity and physical properties. This compound is primarily studied for its unique structural features, which combine the steric bulk of the tert-butyl group with the redox-active diazenyl functionality.
Properties
CAS No. |
57910-43-7 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-(tert-butyldiazenyl)heptan-3-ol |
InChI |
InChI=1S/C11H24N2O/c1-6-8-9-11(14,7-2)13-12-10(3,4)5/h14H,6-9H2,1-5H3 |
InChI Key |
JQQREYYXOUCBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(N=NC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol typically involves the reaction of heptan-3-ol with tert-butyl diazene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol. The reaction is conducted at a temperature of around 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reaction time, resulting in a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-tert-Butyldiazenyl]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Heptan-3-one or heptanal.
Reduction: Heptan-3-amine.
Substitution: Heptan-3-chloride or heptan-3-bromide.
Scientific Research Applications
3-[(E)-tert-Butyldiazenyl]heptan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the azo group can participate in redox reactions, altering the activity of target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(E)-tert-Butyldiazenyl]heptan-3-ol with structurally analogous compounds, focusing on molecular geometry, reactivity, and functional group interactions.
Table 1: Key Properties of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol and Analogues
Key Findings:
Stereochemical Influence : The (E)-isomer of 3-[(E)-tert-Butyldiazenyl]heptan-3-ol exhibits greater thermal stability than its (Z)-counterpart due to reduced steric strain in the trans configuration. However, the (Z)-isomer decomposes more rapidly under thermal stress, making it a more efficient radical source .
Functional Group Synergy : The combination of the alcohol and diazenyl groups in 3-[(E)-tert-Butyldiazenyl]heptan-3-ol enables dual reactivity. The alcohol moiety participates in hydrogen bonding, enhancing solubility in polar solvents, while the diazenyl group facilitates redox reactions. In contrast, simple alcohols like heptan-3-ol lack this multifunctionality.
Comparison with Azoalkanes : Unlike tert-butyldiazene, which lacks an alcohol group, 3-[(E)-tert-Butyldiazenyl]heptan-3-ol shows moderated reactivity due to hydrogen bonding interactions, delaying radical generation under ambient conditions .
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